N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is N-(4-aminophenyl)-3-oxo-3-phenylpropanamide.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but has a simpler acetamide backbone.
4-nitrophenyl chloroformate: Contains the nitrophenyl group and is used as a coupling reagent in organic synthesis.
Uniqueness
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its combination of a nitrophenyl group and a propanamide backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
968-29-6 |
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Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19) |
InChI Key |
QVWSMRKZRQSUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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